molecular formula C22H21ClN2O5 B046060 Quizalofop-P-tefuryl CAS No. 119738-06-6

Quizalofop-P-tefuryl

Cat. No. B046060
CAS RN: 119738-06-6
M. Wt: 428.9 g/mol
InChI Key: BBKDWPHJZANJGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quizalofop-P-tefuryl is synthesized using 4-[(6-chloro-2-quinoxalinyl)oxy]phenol and ethyl(S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate as starting materials. The process involves transesterification and substitution reaction, resulting in a total yield of 91.2%, with a purity and optical purity of 95%. This method is noted for its simplicity, high yield, and suitability for industrial production (Wang Jin-yan, 2014).

Molecular Structure Analysis

The molecular structure of this compound, specifically its active metabolites, has been elucidated through studies involving nuclear magnetic resonance and mass spectrometry. These studies have identified metabolites such as quizalofop, resulting from the hydrolysis of the tetrahydrofurfuryl alcohol moiety of this compound in biological systems, indicating its bioactive form and how it metabolizes in organisms (A. Banijamali et al., 1993).

Scientific Research Applications

  • Identification of Metabolites : It has been used to identify urinary metabolites of a drug in goat urine, aiding in understanding drug metabolism and excretion patterns (Banijamali et al., 1993).

  • Herbicide Activity : As a selective ACCase inhibitor herbicide, it's applied prior to corn sowing, affecting plant growth and yield. This helps in managing agriculture by controlling unwanted grass and weeds (Spader et al., 2012).

  • Weed Control in Crops : The combination of Quizalofop-p-Tefuryl with natural extracts like Johnson grass has shown potential in reducing reliance on synthetic herbicides, increasing crop yield, and reducing environmental pollution (Nemr & Hammood, 2023).

  • Controlling Resistant Weeds : It's effective in controlling resistant plants like Digitaria insularis when combined with other herbicides, aiding in more effective and sustainable agriculture management (Correia et al., 2015).

  • Toxicity Studies : Its toxicity and control effect against various weeds such as Echinochloa crusgalli and Digitaria sanguinalis have been evaluated to understand its environmental impact and efficacy (Min, 2008).

  • Safe Application in Food Crops : Studies have shown its effectiveness and safety in controlling weeds in food crops like watermelon and peanuts without harming the main crop, important for ensuring food safety and quality (Feng et al., 2004); (Chen et al., 2006).

  • Environmental Bioremediation : Certain bacteria that degrade this compound could be used in environmental bioremediation, potentially cleaning up areas contaminated with herbicides (Zhang et al., 2017).

  • Health and Safety Studies : Research has been conducted on its potential health effects, such as liver injury, indicating its importance in pharmacovigilance and public health (Elefsiniotis et al., 2007).

  • Soil Interaction Studies : The interaction and absorption of this compound in soil have been studied, indicating how it behaves in different soil conditions, which is crucial for understanding its environmental fate and guiding its application in agriculture (Zhong-bin, 2005).

  • Water Degradation : Its degradation pattern in water samples has been studied to understand its persistence and potential environmental impact (López-Ruiz et al., 2018).

Safety and Hazards

Quizalofop-P-tefuryl is harmful if swallowed and has low dermal and inhalation toxicity . It’s also found to be very toxic to aquatic organisms . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The European Food Safety Authority (EFSA) has conducted a review of the existing maximum residue levels (MRLs) for Quizalofop-P-tefuryl . The review has led to the modification of existing MRLs for several commodities of plant and animal origin . The EFSA concluded that the short-term and long-term intake of residues resulting from the use of this compound is unlikely to present a risk to consumer health .

properties

IUPAC Name

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDWPHJZANJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058290
Record name Quizalofop-P-tefuryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119738-06-6, 200509-41-7
Record name Quizalofop-tefuryl
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URL https://commonchemistry.cas.org/detail?cas_rn=119738-06-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-P-tefuryl [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizalofop-P-tefuryl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester
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Record name Quizalofop-P-tefuryl
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Record name QUIZALOFOP-TEFURYL
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Synthesis routes and methods I

Procedure details

To a 500 milliliter roundbottom flask were added 0.055 mole of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline, 0.055 mole of 2-tetrahydrofuranylmethyl 2-bromopropanoate, 0.110 mole of anhydrous potassium carbonate, and 250 milliliters of acetonitrile. The mixture was refluxed for 5.5 hours and the solvent removed. The residue was filtered through a column of alumina with dichloromethane. Solvent removal and recrystallization from boiling hexane resulted in an 85% yield of 2-tetrahydrofuranylmethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate. The material melted over a range of 52°-55° C.
Quantity
0.055 mol
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reactant
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2-tetrahydrofuranylmethyl 2-bromopropanoate
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0.055 mol
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0.11 mol
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250 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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